molecular formula COCl2<br>CCl2O B1210022 Phosgene CAS No. 75-44-5

Phosgene

Cat. No. B1210022
CAS RN: 75-44-5
M. Wt: 98.91 g/mol
InChI Key: YGYAWVDWMABLBF-UHFFFAOYSA-N
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Description

Phosgene (COCl₂) is a colorless gas with a suffocating odor, known for its application in producing pharmaceuticals, agrochemicals, and polymers due to its high reactivity and utility. Despite its usefulness, its toxicity poses significant challenges in handling and use, necessitating safe and efficient synthesis and utilization methods.

Synthesis Analysis

Traditionally, phosgene has been synthesized from carbon monoxide and chlorine gas. A notable improvement in the synthesis involves the chlorination of methane to carbon tetrachloride, followed by catalytic oxidation to phosgene, enhancing the specific activity significantly (Landais & Crouzel, 1987). Continuous flow reactors have been employed for safe and efficient phosgenation reactions, minimizing safety risks associated with its high toxicity (Yasukouchi, Nishiyama, & Mitsuda, 2018).

Molecular Structure Analysis

The molecular structure of phosgene comprises a carbon atom double-bonded to an oxygen atom and two chlorine atoms. Its linear arrangement and polar nature facilitate its reactivity, especially in the formation of carbonyl compounds by inserting a carbonyl function between stereochemically close amino functions.

Chemical Reactions and Properties

Phosgene is versatile in organic synthesis, used in preparing ureas, carbamates, carbonates, and isocyanates. It reacts with amines to form isocyanates and with alcohols to produce carbonates and carbamates, demonstrating its broad utility in synthesizing various organic compounds. The development of safer phosgene substitutes has been a focus to mitigate its toxicity while maintaining its synthetic utility (Bigi, Maggi, & Sartori, 2000).

Scientific Research Applications

Fluorescent Sensors for Phosgene Detection

  • Design of Fluorescent Phosgene Sensors : Kundu and Hwang (2012) developed unimolecular fluorescent phosgene sensors, which use phosgene to initiate intramolecular cyclization, converting non-fluorescent molecules into highly fluorescent products. This sensor allows for the easy visualization of phosgene reaction products and has a detection limit as low as 1 nM (Kundu & Hwang, 2012).

  • Ratiometric Fluorescent Probe for Phosgene : Liu et al. (2019) developed a colorimetric and ratiometric fluorescent probe for phosgene detection in solutions and gas phase, based on the intramolecular charge transfer mechanism. This probe features a low detection limit and fast response (Liu et al., 2019).

  • BODIPY-Based Fluorescent Sensor : Xia et al. (2017) constructed a selective fluorescent sensor for phosgene, which exhibits rapid response, high selectivity, and a low detection limit in solutions. This sensor can differentiate phosgene from its substitutes like triphosgene and biphosgene (Xia et al., 2017).

Medical and Safety Applications

  • Treatment of Phosgene Inhalation-Induced Lung Injury : Holmes et al. (2016) discussed the treatment approaches for lung injury caused by phosgene inhalation. They explored various potential therapies that could increase survival rates following exposure to phosgene (Holmes et al., 2016).

  • Phosgene Inhalation Toxicity : Pauluhn (2021) provided an update on mechanisms and mechanism-based treatment strategies for phosgene inhalation toxicity. The review critically analyzes evidence from experimental studies in animals and humans to understand the primary and secondary events causing cardiopulmonary dysfunction and lung edema due to phosgene (Pauluhn, 2021).

  • Management of Phosgene-Induced Acute Lung Injury : Grainge and Rice (2010) reviewed potential treatments for phosgene-induced acute lung injury and provided clinical guidance based on studies in animal models and clinical observations (Grainge & Rice, 2010).

Industrial Applications

  • Safe and Efficient Phosgenation in Continuous Flow Reactor : Yasukouchi, Nishiyama, and Mitsuda (2018) demonstrated a method for phosgenation reactions using a flow reactor system. This approach minimizes reaction volumes and mitigates safety risks associated with phosgene in industrial processes (Yasukouchi, Nishiyama, & Mitsuda, 2018).

Future Directions

Phosgene is a major industrial chemical used to make plastics and pesticides . With rapid industrialization, approximately 12 million metric tons of phosgene are produced annually, and it is estimated that such production will rise to 18.6 million metric tons per year by 2030 . Therefore, there is an urgent need to identify effective treatment strategies for the toxic effects of phosgene exposure .

properties

IUPAC Name

carbonyl dichloride
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InChI

InChI=1S/CCl2O/c2-1(3)4
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InChI Key

YGYAWVDWMABLBF-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(Cl)Cl
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Molecular Formula

CCl2O, COCl2
Record name PHOSGENE
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DSSTOX Substance ID

DTXSID0024260
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Molecular Weight

98.91 g/mol
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Physical Description

Phosgene appears as a colorless gas or very low-boiling, volatile liquid with an odor of new-mown hay or green corn. Extremely toxic. Warning properties of the gas inhaled are slight, death may occur within 36 hours (Lewis, 3rd ed., 1993, p. 1027). Prolonged exposure of the containers to intense heat may result in their violent rupturing and rocketing. Rate of onset: Immediate & Delayed (Lungs) Persistence: Minutes - hours Odor threshold: 0.5 ppm Source/use/other hazard: Dye, pesticide, and other industries; history as war gas, corrosive/irritating., Gas or Vapor, Colorless gas with a suffocating odor like musty hay; Note: A fuming liquid below 47 degrees F. Shipped as a liquefied compressed gas; [NIOSH] Vapor density = 3.4 (heavier than air); [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a suffocating odor like musty hay., Colorless gas with a suffocating odor like musty hay. [Note: A fuming liquid below 47 °F. Shipped as a liquefied compressed gas.]
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Boiling Point

47 °F at 760 mmHg (EPA, 1998), 8.2 °C at 760 mm Hg, 8 °C, 47 °F
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Solubility

Very slightly soluble (NTP, 1992), Slightly sol in water; freely sol in benzene, toluene, glacial acetic acid, and most liquid hydrocarbons, Soluble in benzene, carbon tetrachloride, chloroform, toluene, and acetic acid, Solubility in water: reaction, Slight
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Density

1.432 at 32 °F (EPA, 1998) - Denser than water; will sink, 1.3719 at 25 °C, Density at critical point: 0.52 g/cu cm, Relative density (water = 1): 1.4, 1.43 (liquid at 32 °F), 1.43 (Liquid at 32 °F), 3.48(relative gas density)
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Vapor Density

3.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.4 (Air = 1), Relative vapor density (air = 1): 3.4, 3.48
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Vapor Pressure

1215 mmHg at 68 °F (EPA, 1998), 1420 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 161.6, 1.6 atm
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Mechanism of Action

Phosgene is a highly reactive gas capable of damaging a variety of biological macromolecules in an oxidant-like fashion. This activity potentially results from at least two separate chemical reactions: acylation and hydrolysis. Acylation, the more important and rapid mechanism, results from the reaction of phosgene with nucleophilic moieties, such as the amino, hydroxyl, and sulfhydryl groups of tissue macromolecules. Acylation causes destruction of proteins and lipids, irreversible alterations of membrane structures, and disruption of enzyme and other cell functions. Exposure to phosgene depletes lung nucleophiles, particularly glutathione, and restoration of glutathione seems to protect against phosgene-induced injury. For several days after acute phosgene exposure, tissue levels of antioxidant enzymes, such as glutathione reductase and superoxide dismutase, increase as part of the lungs' response to injury. In addition to acylation, phosgene is hydrolyzed to HCl ... The formation of HCl occurs on moist membranes and may cause irritation and tissue damage. Because of the limited water solubility of phosgene, it is unlikely that large quantities of HCl could result from the exposure of biological tissues. However, small amounts do form and may contact moist membranes of the eye, nasopharynx, and respiratory tract. Hydrolysis to HCl is the probable cause of immediate inflammation and discomfort after phosgene exposure at concentrations greater than 3 ppm (>12 mg/cu m). Pulmonary cellular glycolysis and oxygen uptake following phosgene exposure are depressed and, thus, leads to a corresponding decrease in the levels of intracellular adenosine triphosphate and cyclic adenosine monophosphate. This is associated with increased water uptake by epithelial, interstitial, and endothelial cells. The semipermeability of the blood-air barrier becomes gradually compromised as a result of fluid entering the interstitial and alveolar spaces. Later, the blood-air barrier disrupts, opening channels for the flooding of alveoli. Compression of pulmonary microvasculature leads to the opening of arteriovenous shunt. The onset of pulmonary edema correlates temporally with the decrease in adenosine triphosphate levels. Interventions that increase intracellular cyclic adenosine monophosphate, such as treatment with phosphodiesterase inhibitors (e.g., aminophylline), beta-adrenergic agonists (e.g., isoproterenol), or cyclic adenosine monophosphate analogs, markedly reduce pulmonary edema formation in animals exposed to phosgene., The pathology of phosgene poisoning is mainly due to its acylating properties and not a result of hydrochloric acid generation upon hydrolysis, although hydrochloric acid production may play a minor role. The production of pulmonary edema following phosgene exposure has been correlated with reductions in pulmonary ATP levels and sodium-potassium ATPase activity, as well as inhibition of other pulmonary enzymes. The role of the nervous system in the toxicity of phosgene is considered to be a nonspecific effect of irritant gases., Phosgene is only slightly soluble in water; the small amount of phosgene which dissolves is immediately hydrolyzed to CO2 and HCl. The concentration of HCl produced from a lethal dose of phosgene is
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Impurities

Chlorine (free), max 0.1%; hydrochloric acid, max 0.2%, Undesirable impurities in the production of phosgenes are sulfur chlorides
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Product Name

Phosgene

Color/Form

Colorless gas [Note: A fuming liquid below 47 degrees F. Shipped as a liquefied compressed gas]., Colorless to light yellow liquid or easilty liquefied gas, Colorless gas at room temperature and normal pressure, Impurities may cause discoloration of the product to pale yellow to green /liquid/, Light yellow liquid when refrigerated or compressed.

CAS RN

75-44-5
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Record name Phosgene
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Melting Point

-180 °F (EPA, 1998), -118 °C, -128 °C, -180 °F, -198 °F
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Record name Phosgene
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Synthesis routes and methods I

Procedure details

mixing bisphenol A, an aqueous caustic solution, methylene chloride and phosgene by means of at least one motionless mixer to form a fine dispersion of the partially phosgenated derivatives of bisphenol A in said aqueous solution,
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Synthesis routes and methods II

Procedure details

In the fifth step of the process according to the invention, N-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino}propyl]-5-chlorothiophene-2-carboxamide (X) is reacted with phosgene or a phosgene equivalent to give 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene-carboxamide (I).

Synthesis routes and methods III

Procedure details

Into a 400 mL Pyrex glass photoreactor with a not doped high pressure mercury vapor radiator (available as the TQ 718 of Firma Heraeus Noblelight), a mixture of trichloroethylene (from a pre-vaporizer at a temperature of 150° C.) and oxygen was supplied in gaseous form in a molar ratio of 1:1.1 and irradiated through quartz glass with a lamp output of 500 W at a temperature within the reactor of 90° C. The educts were supplied continuously here to the reactor from above and the products were discharged at the lower outlet of the reactor into a methanol/dry ice trap. The dosage was 2.2 moles of trichloroethylene per hour. GC analysis of the condensation products revealed dichloroacetyl chloride in a selectivity of 83%. Furthermore, 3.5% trichloroethylene epoxide, 11% phosgene and 2.8% oxalyl dichloride were formed. The conversion of the trichloroethylene was 63%.
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Yield
11%
Yield
2.8%

Synthesis routes and methods IV

Procedure details

Broadly stated, the invention is a process for producing oxalyl chloride comprising: contacting ethylene carbonate with chlorine in a reaction vessel at a temperature in the range of about 70° to 100° C.; continuously circulating the above reaction mixture from the reaction vessel through an illuminated reaction zone of reduced cross-sectional area relative to that of the reaction vessel, and back into the reaction vessel to form tetrachloroethylene carbonate and hydrogen chloride; venting the hydrogen chloride from the reaction vessel; decomposing the tetrachloroethylene carbonate by heating tetrachloroethylene carbonate with a catalytic amount of a tertiary amine or amide to form oxalyl chloride and phosgene gas; and separating the phosgene gas from the oxalyl chloride.
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tertiary amine
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amide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosgene
Reactant of Route 2
Phosgene
Reactant of Route 3
Phosgene

Citations

For This Compound
71,200
Citations
H Babad, AG Zeiler - Chemical reviews, 1973 - ACS Publications
Despite the general acceptance of phosgene as a building block for the synthesis of a wide variety of industrial chemicals, no comprehensive review of the general reactions of this …
Number of citations: 437 pubs.acs.org
GM Dyson - Chemical Reviews, 1927 - ACS Publications
… The aim of this monograph is to provide a summary of the work done with phosgene. The … present work embodies all the references to phosgene which have been made in the literature. …
Number of citations: 25 pubs.acs.org
J Borak, WF Diller - Journal of occupational and environmental medicine, 2001 - JSTOR
… toxicity, and the new approaches to treating experimental phosgene exposure, we undertook the following review. Our goals were to update our previous discussions of phosgene …
Number of citations: 238 www.jstor.org
AM Sciuto, HH Hurt - Inhalation toxicology, 2004 - Taylor & Francis
… We concluded that NAC protected against phosgene-… phosgene exposure significantly reduced lipid peroxidation and perfusate LTC 4 /D 4 /E 4 , reduced LWG, and prevented phosgene…
Number of citations: 88 www.tandfonline.com
KE Jackson - Journal of Chemical Education, 1933 - ACS Publications
… phosgene is 0.243 calorie per gram (32) which is less than one-fourth that of water. The molecular weight of phosgene … at 8.2 (reported bp phosgene). The higher the vapor pressure of a …
Number of citations: 11 pubs.acs.org
SA Cucinell, E Arsenal - Archives of Environmental Health: An …, 1974 - Taylor & Francis
… An estimate of the phosgene … of phosgene leading to concentrations in.excess of the ceiling level for any period of time, corrective action will be taken before any additional phosgene is …
Number of citations: 104 www.tandfonline.com
WF Diller - Toxicology and industrial health, 1985 - journals.sagepub.com
Phosgene inhalation in concentrations > 1 ppm may produce a transient bioprotective vagus reflex with rapid shallow breathing in some individuals. Phosgene concentrations > 3 ppm …
Number of citations: 124 journals.sagepub.com
ST Hobson, RA Richieri… - … mechanisms and methods, 2021 - Taylor & Francis
… Whereas intermediary components in the phosgene … As animal models are required for the study of phosgene … search for efficacious therapeutics for phosgene intoxication; and present …
Number of citations: 15 www.tandfonline.com
AK Vaish, S Consul, A Agrawal… - … , Trauma, and Shock, 2013 - ncbi.nlm.nih.gov
… after exposure to phosgene at our institute are described. The lag time between exposures of phosgene to admission was 10-19 h. All patients initially after exposure to phosgene had …
Number of citations: 41 www.ncbi.nlm.nih.gov
TA Ryan, EA Seddon, KR Seddon, C Ryan - 1996 - books.google.com
… know about phosgene, but were afraid (or rather unable) to ask. We examine phosgene and … was awash with errors and fallacies regarding phosgene. All of the following statements will …
Number of citations: 107 books.google.com

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